N-(4-chlorophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea
Overview
Description
N-(4-chlorophenyl)-N’-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea typically involves the reaction of 4-chloroaniline with 3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorophenyl)-N’-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorophenyl group in the compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in polar solvents like water or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-N’-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for the development of new drugs.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-chlorophenyl)-N’-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea can be compared with other urea derivatives that possess similar structural features. Some similar compounds include:
N-(4-chlorophenyl)-N’-phenylurea: Lacks the pyrazolyl and methylbenzyl groups, resulting in different chemical and biological properties.
N-(4-chlorophenyl)-N’-[3,5-dimethyl-1H-pyrazol-4-yl]urea: Similar structure but without the methylbenzyl group, leading to variations in its reactivity and applications.
N-(4-methylbenzyl)-N’-[3,5-dimethyl-1H-pyrazol-4-yl]urea: Contains the pyrazolyl and methylbenzyl groups but lacks the chlorophenyl group, affecting its overall properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O/c1-13-4-6-16(7-5-13)12-25-15(3)19(14(2)24-25)23-20(26)22-18-10-8-17(21)9-11-18/h4-11H,12H2,1-3H3,(H2,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQUFDHJUONODR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)NC3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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